molecular formula C19H20ClN5S B5004761 5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B5004761
M. Wt: 385.9 g/mol
InChI Key: LLQRYEZPJZCYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a complex organic molecule. It belongs to the class of triazole compounds, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole compounds can be achieved through various methods. One common method involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux . The reaction mixture is then cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .


Molecular Structure Analysis

The molecular structure of triazole compounds can be characterized by various spectroscopic techniques. For instance, the presence of two signals for C=O groups at 1650–1712 cm−1 can be identified in the IR absorption spectra . The 1H-NMR spectrum of these compounds often shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

Triazole compounds are known to undergo various chemical reactions due to their versatile nature. They can readily bind in the biological system with a variety of enzymes and receptors, thus showing a wide range of biological activities . The specific chemical reactions that “this compound” undergoes would depend on the specific conditions and reactants present.

Mechanism of Action

The mechanism of action of triazole compounds often involves their interaction with various biological targets. For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Safety and Hazards

The safety and hazards associated with “5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” would depend on its specific biological activities and the context of its use. Some triazole compounds have been associated with toxicity against human cells . Therefore, careful handling and usage are advised.

Future Directions

The future research directions for “5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” could involve further exploration of its biological activities and potential therapeutic applications. Given the versatile nature of triazole compounds, there is potential for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5S/c20-16-8-4-5-9-17(16)24-12-10-23(11-13-24)14-18-21-22-19(26)25(18)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQRYEZPJZCYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NNC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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